methyl 6-chloro-4-methyl-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-4-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-3-7(12)4-9-8(6)5-10(13-9)11(14)15-2/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEZDIRDNFIOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-4-methyl-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloroindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Drug Development
Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate is often utilized as a precursor for synthesizing various bioactive compounds. Its structural features allow it to be modified to enhance pharmacological properties. Research indicates that derivatives of indole compounds, including this methyl ester, exhibit significant biological activities such as:
- Anticancer Activity : Indole derivatives have been studied for their potential to inhibit cancer cell proliferation. This compound can be modified to improve selectivity and potency against specific cancer types.
- Antimicrobial Properties : Some studies suggest that indole-based compounds possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
Synthesis of Bioactive Molecules
The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be used in the preparation of kinase inhibitors, which are crucial in cancer therapy. The synthesis often involves reactions such as:
- Reduction Reactions : Utilizing lithium aluminum hydride to reduce the carboxylate group.
- Substitution Reactions : Introducing different functional groups to enhance biological activity.
Case Study: Synthesis and Evaluation of Derivatives
A notable case study involved the synthesis of derivatives from this compound, which were tested for their effectiveness as kinase inhibitors. The results indicated that certain modifications led to improved potency and selectivity against specific kinases associated with cancer progression .
| Compound | Activity | Selectivity |
|---|---|---|
| Derivative A | High | Moderate |
| Derivative B | Moderate | High |
| Derivative C | Low | High |
This table summarizes the findings from the evaluation of synthesized derivatives, showcasing the compound's potential in drug discovery.
Synthetic Methodologies
This compound is employed in various synthetic methodologies due to its reactivity and ability to undergo transformations such as:
- Coupling Reactions : It can participate in coupling reactions to form more complex structures used in pharmaceuticals.
- Functionalization : The chloro group can be replaced or modified to introduce other functionalities, enhancing the compound's utility in creating diverse chemical entities.
Case Study: Reaction Conditions and Yields
A study documented the reaction conditions for synthesizing derivatives from this compound using different reagents and solvents. The following table outlines key experimental details:
| Reaction | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Reduction | LiAlH4 | THF | 50% |
| Substitution | NaOH | Ethanol | 70% |
These findings illustrate the effectiveness of various synthetic routes involving this compound, emphasizing its role as a key intermediate.
Mechanism of Action
The mechanism of action of methyl 6-chloro-4-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Comparative Findings
Electronic and Steric Effects
Chloro vs. Methoxy Substitution :
- Chloro groups (electron-withdrawing) at position 6 (target compound) or 4 (CAS 1260386-48-8) enhance electrophilic reactivity, facilitating cross-coupling reactions. Methoxy groups (electron-donating) in analogs like CAS 98081-83-5 reduce reactivity but improve solubility in polar solvents .
- Example: The chloro group in the target compound may stabilize negative charges in transition states, whereas methoxy analogs lack this effect.
Ester vs. Carboxylic Acid :
- Methyl esters (e.g., target compound) are more lipophilic and hydrolytically stable than carboxylic acids (e.g., CAS 16381-48-9), which ionize in aqueous media, affecting bioavailability .
Biological Activity
Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, including data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H10ClNO2
- CAS Number : 1698700-02-5
The presence of the chloro group significantly influences the compound's reactivity and biological properties compared to its analogs.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated against various bacterial and fungal strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and melanoma (LOX-IMVI) cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Comparison with Reference Compound |
|---|---|---|
| Panc-1 | 29 | Erlotinib (33) |
| MCF-7 | 42 | Erlotinib (33) |
| LOX-IMVI | 0.96 | Staurosporine (7.10) |
The compound exhibited a significant reduction in cell viability in these assays, indicating strong potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets within cells. It is hypothesized to modulate signaling pathways and inhibit specific enzymes crucial for cancer cell proliferation.
For instance, in studies involving BRAF V600E inhibitors, the compound was shown to interact favorably within the active site of the target enzyme, forming critical hydrophobic and ionic interactions that enhance its inhibitory effects .
Study on Antiproliferative Effects
In a recent study, derivatives of this compound were synthesized and tested for antiproliferative activity. The most potent derivative demonstrated a GI50 value of 29 nM against Panc-1 cells, outperforming standard treatments like erlotinib. This highlights the potential for developing new therapeutic agents based on this compound .
Comparative Analysis with Related Compounds
Comparative studies with similar compounds such as methyl 6-amino and methyl 6-fluoro derivatives have shown that variations in substituents can lead to significant differences in biological activity. The chloro substituent in this compound appears to enhance its efficacy compared to other analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing methyl 6-chloro-4-methyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
- Answer : A reflux system using acetic acid with sodium acetate as a catalyst is a standard approach for analogous indole carboxylates (e.g., 3-formyl-1H-indole-2-carboxylate derivatives) . Key parameters include molar ratios (1.0–1.1 equivalents of aldehyde precursors) and reflux duration (3–5 hours). Post-reaction purification via recrystallization from DMF/acetic acid mixtures improves yield and purity. Adjusting solvent polarity or introducing inert atmospheres may reduce side reactions.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Answer :
- NMR : H and C NMR identify indole ring protons (δ 7.0–8.5 ppm) and ester carbonyl signals (δ 165–170 ppm) .
- FT-IR : Confirms C=O stretching (~1700 cm) and N-H indole vibrations (~3400 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHClNO, exact mass 231.03 g/mol) .
Q. What are the recommended storage conditions to ensure compound stability?
- Answer : Store at –20°C in airtight, light-protected containers. While the compound is stable under standard laboratory conditions, avoid prolonged exposure to moisture or acidic/basic environments, as decomposition pathways for analogous indoles remain undocumented .
Advanced Research Questions
Q. How can discrepancies in reported solubility data for this compound be systematically addressed?
- Answer : Perform controlled solubility studies in aprotic (e.g., DMSO, DMF) and protic (e.g., ethanol, water) solvents at varying temperatures (25–60°C). Compare results with structurally similar compounds like methyl 6-fluoro-1H-indole-4-carboxylate (solubility ~2.5 mg/mL in DMSO) . Use dynamic light scattering (DLS) to assess aggregation effects.
Q. What strategies minimize by-product formation during the synthesis of this compound?
- Answer :
- Stoichiometric Control : Limit excess reagents (e.g., 3-formyl precursors) to reduce aldol condensation by-products .
- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl) to enhance regioselectivity during indole ring formation .
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate before side reactions dominate .
Q. How do chloro and methyl substituents at the 4- and 6-positions influence the compound’s bioactivity compared to fluoro or dichloro analogs?
- Answer : Chloro groups enhance electrophilicity and binding to hydrophobic enzyme pockets, while methyl groups improve metabolic stability. Compare inhibition profiles against fluoro analogs (e.g., methyl 5,6-difluoro-1H-indole-2-carboxylate) in kinase or protease assays . Computational docking studies (e.g., AutoDock Vina) can predict binding affinity differences due to steric and electronic effects .
Q. What analytical approaches resolve contradictions in reported melting points for this compound?
- Answer : Perform differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen. Cross-reference with indole analogs (e.g., indole-5-carboxylic acid, mp 208–210°C ). Ensure sample purity via HPLC (>95%) to exclude impurities that depress melting points .
Methodological Notes
- Synthetic Optimization : For scale-up, replace traditional reflux with microwave-assisted synthesis to reduce reaction times .
- Data Validation : Cross-check spectral data against PubChem entries (e.g., InChIKey: KSMQNCMPFXLFFV-UHFFFAOYSA-N ) to confirm structural integrity.
- Biological Testing : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for quantitative binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
